An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene and Its Analogs
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The target compound, 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, is not well-documented in publicly available scientific literature. Therefore, this technical guide provides a comprehensive overview of its predicted physicochemical properties, synthesis, and reactivity based on a detailed analysis of structurally similar and well-characterized analogs. The primary analogs discussed are 1-Bromo-3-(trifluoromethyl)benzene and 1-(Bromomethyl)-3-(trifluoromethyl)benzene . All data presented for these analogs should be considered as a proxy for the properties of the target compound.
Introduction
Trifluoromethylated and brominated benzene derivatives are pivotal building blocks in medicinal chemistry and materials science. The unique electronic properties imparted by the trifluoromethyl group, such as high electronegativity and lipophilicity, can significantly influence a molecule's biological activity and metabolic stability. The bromine and bromomethyl functionalities serve as versatile synthetic handles for introducing further molecular complexity through various cross-coupling and substitution reactions. This guide focuses on the physicochemical characteristics of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, a compound of interest for the synthesis of novel pharmaceutical agents and functional materials.
Physicochemical Properties of Analog Compounds
The properties of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene can be inferred from its constituent parts and comparison with known analogs. The following tables summarize the available quantitative data for key related compounds.
Table 1: General and Physical Properties of Analog Compounds
| Property | 1-Bromo-3-(trifluoromethyl)benzene | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | 4-Bromobenzotrifluoride |
| CAS Number | 401-78-5[1][2] | 402-23-3 | 402-43-7 |
| Molecular Formula | C₇H₄BrF₃[1][2] | C₈H₆BrF₃ | C₇H₄BrF₃ |
| Molecular Weight ( g/mol ) | 225.01[1] | 239.03 | 225.01 |
| Appearance | - | Clear liquid | - |
| Density (g/cm³) | - | 1.607 (at 25 °C) | 1.607 (at 25 °C)[3] |
| Boiling Point (°C) | - | - | 154 - 155[3] |
| Flash Point (°C) | - | - | - |
| Refractive Index | - | - | - |
Table 2: Predicted Spectroscopic Data for 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
| Spectroscopic Data | Predicted Chemical Shifts (ppm) or m/z |
| ¹H NMR (CDCl₃) | δ ~7.5-7.8 (m, 3H, Ar-H), ~4.5 (s, 2H, CH₂Br) |
| ¹³C NMR (CDCl₃) | δ ~130-140 (Ar-C), ~125 (q, J ≈ 272 Hz, CF₃), ~30 (CH₂Br) |
| ¹⁹F NMR (CDCl₃) | δ ~ -63 |
| Mass Spectrometry (EI) | m/z ~318, 320 (M⁺), 239 (M-Br)⁺, 159 (M-Br-Br)⁺ |
Note: Predicted data is based on the analysis of similar structures and should be confirmed experimentally.
Synthesis and Reactivity
The synthesis of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene would likely proceed through a multi-step pathway, starting from a readily available substituted benzene. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound would involve the bromination of 2-bromo-1-methyl-3-(trifluoromethyl)benzene. This precursor could potentially be synthesized from 2-amino-6-(trifluoromethyl)toluene through a Sandmeyer reaction.
Caption: Proposed synthesis of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene.
Experimental Protocols (Adapted from Analogous Syntheses)
The following are generalized experimental protocols adapted from literature procedures for the synthesis of structurally similar compounds.[4] Safety Precaution: These reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene (via Sandmeyer-type Reaction)
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To a solution of 2-amino-6-(trifluoromethyl)toluene in aqueous hydrobromic acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
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In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
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Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
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Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1-2 hours until nitrogen evolution ceases.
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Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Benzylic Bromination to Yield 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
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Dissolve 2-bromo-1-methyl-3-(trifluoromethyl)benzene in a non-polar solvent such as carbon tetrachloride.
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Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
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Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
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Monitor the reaction by TLC or GC until the starting material is consumed.
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Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
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Purify the resulting crude product by column chromatography or recrystallization to obtain the desired product.
Reactivity Profile
The reactivity of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is dictated by its functional groups.
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Bromomethyl Group: This benzylic bromide is expected to be a reactive electrophile, readily undergoing nucleophilic substitution reactions (SN1 and SN2) with a variety of nucleophiles such as amines, alcohols, thiols, and carbanions. The presence of the electron-withdrawing trifluoromethyl group can influence the reaction mechanism.[5]
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Aryl Bromide: The bromine atom attached to the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position.
Caption: Key reaction pathways for 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene.
Safety and Handling
Based on the safety data for analogous compounds, 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene should be handled with caution.
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Hazards: Likely to be a flammable liquid and vapor. May cause skin and serious eye irritation.[3]
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Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
References
- 1. Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BROMO-3-(TRIFLUOROMETHYL)BENZENE | CAS 401-78-5 [matrix-fine-chemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
